molecular formula C8H18ClNO2 B2847150 2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride CAS No. 1485713-07-2

2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B2847150
CAS No.: 1485713-07-2
M. Wt: 195.69
InChI Key: UFLKEGKARUGHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(2-methylbutan-2-ylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-8(3,4)9-6(2)7(10)11;/h6,9H,5H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLKEGKARUGHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of alanine with tert-pentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Alanine+tert-Pentylamine+HCl2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride\text{Alanine} + \text{tert-Pentylamine} + \text{HCl} \rightarrow \text{this compound} Alanine+tert-Pentylamine+HCl→2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained in powder form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Alanine: The parent amino acid from which 2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride is derived.

    tert-Butylalanine: A similar compound with a tert-butyl group instead of a tert-pentyl group.

    N-Methylalanine: Another derivative of alanine with a methyl group attached to the amino group.

Uniqueness

This compound is unique due to the presence of the tert-pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride, also known as a derivative of alanine, has garnered interest in various fields, particularly in biochemistry and pharmacology. This compound's unique structure, characterized by a branched alkyl group, influences its biological activity and interactions with biomolecules.

The synthesis of this compound typically involves the reaction of alanine with tert-pentylamine in the presence of hydrochloric acid. The reaction can be summarized as follows:

Alanine+tert Pentylamine+HCl2[(2Methylbutan2yl)amino]propanoic acid hydrochloride\text{Alanine}+\text{tert Pentylamine}+\text{HCl}\rightarrow 2-[(2-Methylbutan-2-yl)amino]propanoic\text{ acid hydrochloride}

This compound is often produced in powder form, optimized for high yield and purity, making it suitable for laboratory applications and research.

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, influencing various biochemical pathways. The compound may act as an agonist or antagonist depending on the context of its use, impacting neurotransmitter systems and metabolic processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Neuropharmacological Effects : Similar compounds have been shown to modulate neurotransmitter activity, suggesting implications for conditions such as depression and anxiety disorders.
  • Antimicrobial Activity : Studies suggest that derivatives of amino acids can exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics imply potential effectiveness against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Neuropharmacology : A study investigated the effects of structurally similar compounds on GPR88 receptors, which are implicated in addiction behaviors. The findings indicated that these compounds could reduce alcohol intake in animal models without affecting locomotor activity, highlighting their therapeutic potential .
  • Antimicrobial Research : Research into amino acid derivatives has shown promise against multidrug-resistant bacteria. For instance, derivatives similar to 2-[(2-Methylbutan-2-yl)amino]propanoic acid demonstrated varying degrees of efficacy against resistant strains like MRSA and VRE (vancomycin-resistant Enterococcus) .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
AlanineSimple amino acidBasic metabolic functions
tert-ButylalanineSimilar structure but with tert-butylLimited neuropharmacological effects
N-MethylalanineMethylated derivativePotential neuroactive properties

The presence of the tert-pentyl group in this compound imparts distinct chemical properties that may enhance its biological activity compared to its analogs.

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